molecular formula C21H21N3O2 B5297444 N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5297444
M. Wt: 347.4 g/mol
InChI Key: JHRQWEWUVJEBEN-UHFFFAOYSA-N
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Description

N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have antifungal properties, making it a potential treatment for fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are many potential future directions for research on N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of focus could be the development of new drugs based on this compound, particularly for the treatment of cancer and neurodegenerative disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on different biological systems. Finally, more studies could be conducted to explore the potential antifungal properties of N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and its potential as a treatment for fungal infections.

Synthesis Methods

The synthesis of N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves several steps, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-aminobenzonitrile to form 3-phenyl-1,2,4-oxadiazole-5-carbonitrile. This compound is then reacted with allylamine and 3,4-dimethylbenzoyl chloride to yield N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Scientific Research Applications

N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-4-12-24(21(25)18-11-10-15(2)16(3)13-18)14-19-22-20(23-26-19)17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRQWEWUVJEBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide

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